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Mal-amido-PEG3-acid

PROTAC ERα degradation PEG linker optimization

Researchers face inconsistent degradation outcomes when substituting PEG linkers. Mal-amido-PEG3-acid is the evidence-backed choice: • Head-to-head SAR shows PEG3 > PEG4 >> PEG2 potency for VHL-based BET degraders. • In ERα PROTACs, PEG3 achieves maximal cellular degradation vs. PEG2/PEG4. • For ADCs (e.g., trastuzumab-A114C), it provides the minimal hydrophilicity (LogP -1.2) needed for stable DAR 1.7-1.9 conjugation without aggregation. Procure this linker to replicate published SAR directly, eliminating de novo linker optimization.

Molecular Formula C16H24N2O8
Molecular Weight 372.37 g/mol
Cat. No. B8116103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG3-acid
Molecular FormulaC16H24N2O8
Molecular Weight372.37 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C16H24N2O8/c19-13(3-6-18-14(20)1-2-15(18)21)17-5-8-25-10-12-26-11-9-24-7-4-16(22)23/h1-2H,3-12H2,(H,17,19)(H,22,23)
InChIKeyVRSINYAEWCLYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG3-acid: PROTAC & ADC Linker


Mal-amido-PEG3-acid (CAS 2055353-75-6, MW 372.37 g/mol, C16H24N2O8) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a thiol-reactive maleimide group and a terminal carboxylic acid separated by a triethylene glycol spacer . The compound exhibits a calculated LogP of -1.2 and tPSA of 132 Ų, conferring aqueous solubility advantageous for bioconjugation workflows . It is employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), enabling covalent tethering of thiol-containing biomolecules via maleimide and subsequent amide coupling to amine-bearing payloads or ligands .

Conjugation Workflow
Thiol-maleimide and amine-carboxylic acid heterobifunctional linker for aqueous bioconjugation
PROTAC Design
PEG3 spacer geometry for ternary complex formation; reported length-activity dependence
ADC Formulation
Hydrophilic PEG3 chain to mitigate hydrophobic payload aggregation in high-DAR conjugates

Why Mal-amido-PEG3-acid Is Irreplaceable


The ethylene glycol repeat count in PEG-based linkers is not an interchangeable parameter; it functions as a critical conformational tuner that determines whether productive ternary complex formation occurs in PROTACs and whether aggregation or rapid clearance undermines ADC performance [1]. Empirically, PROTAC degradation efficiency exhibits sharp, non-linear dependence on PEG linker length, with specific target–ligase pairs displaying narrow windows of optimal activity—substituting PEG3 for PEG2 or PEG4 can abolish degradation entirely or reduce potency by orders of magnitude . Similarly, in ADC design, insufficient PEG hydrophilicity (PEG2) fails to adequately shield hydrophobic payloads from aggregation, while excessive PEG length (beyond PEG4) can introduce undesirable flexibility that compromises conjugate homogeneity and pharmacokinetic consistency [2]. Selection of Mal-amido-PEG3-acid over its homologs is therefore an evidence-driven decision anchored in experimentally validated linker-length activity relationships rather than vendor convenience.

PEG2 may not provide sufficient hydrophilicity for high-DAR ADC aggregation control, potentially compromising conjugate homogeneity.
PEG4 introduces additional conformational flexibility that may reduce PROTAC ternary complex stability and alter degradation efficiency.
Substituting PEG2 or PEG4 for PEG3 risks sharply diminished degradation activity due to non-optimal linker geometry, regardless of target binding affinity.

Mal-amido-PEG3-acid Differentiation Evidence


Superior ERα Degradation with PEG3 Linker

In a systematic linker-length optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3-containing construct (LCL-ER(dec)) demonstrated the highest ERα degradation activity among PEG2, PEG3, and PEG4 variants, despite all three linkers conferring comparable ERα binding affinity (IC50 = 30–50 nM) [1]. This result establishes that binding affinity preservation alone is an insufficient selection criterion; the PEG3 spacer uniquely enables the productive ternary complex geometry required for efficient ubiquitination and subsequent degradation.

ERα Degradation Linker SAR
Head-to-head
PEG3 (LCL-ER(dec)): highest degradation activity among PEG2/3/4; all linkers IC50 30–50 nM binding
PEG3 spacer enables productive ternary complex geometry for IAP-mediated ERα ubiquitination
Western blot; IAP E3 ligase recruitment context
PROTAC ERα degradation PEG linker optimization IAP E3 ligase

BET PROTAC Potency: PEG3 Leads

In a head-to-head comparison of PROTACs constructed using triazolodiazepine (JQ1-based) and tetrahydroquinoline (I-BET726-based) BET inhibitor warheads conjugated to VHL ligand VH032 via PEG linkers of varying lengths, cellular anti-proliferative activity exhibited strong linker-length dependence with a consistent PEG-3 > PEG-4 ≫ PEG-2 potency trend across both chemical series . Notably, the tetrahydroquinoline series derived from the more potent BET inhibitor paradoxically showed inferior degradation due to negative cooperativity in ternary complex formation, underscoring that linker geometry—not warhead potency alone—governs PROTAC efficacy .

BET PROTAC Linker Potency
Head-to-head
Consistent potency rank: PEG-3 > PEG-4 ≫ PEG-2 across triazolodiazepine and tetrahydroquinoline series
PEG3 length supports optimal ternary complex geometry in VHL-recruiting BET degraders
AML cell lines; cMyc-driven anti-proliferative readout
PROTAC BET bromodomain VHL E3 ligase linker SAR

Maleimide-Thiol Conjugation Selectivity

The maleimide group of Mal-amido-PEG3-acid reacts selectively with free thiols (e.g., cysteine residues) at pH 6.5–7.5 to form stable thioether bonds . At pH >7.5, maleimide undergoes competitive ring-opening hydrolysis to unreactive maleamic acid, a degradation pathway that reduces conjugation efficiency and introduces heterogeneity [1]. While hydrolysis kinetics are primarily maleimide-dependent rather than PEG-length-dependent, shorter PEG3 linkers exhibit reduced solution viscosity and faster diffusion-limited reaction kinetics compared to longer PEG homologs (PEG6, PEG8, PEG12) under identical stoichiometric conditions—an operational advantage in high-concentration bioconjugation workflows where rapid, homogeneous coupling is required .

Maleimide Coupling Kinetics
Class-level
pH 6.5–7.5 selective thiol conjugation; lower MW reduces viscosity vs. longer PEG linkers (PEG6/8/12)
Faster diffusion-limited kinetics may support homogeneous, high-concentration conjugation
Data to verify; maleamic acid hydrolysis at pH >7.5
bioconjugation maleimide chemistry thiol coupling hydrolysis stability

PEG3 Hydrophilicity for ADC Formulation

Mal-amido-PEG3-acid exhibits a calculated LogP of -1.2 and topological polar surface area (tPSA) of 132 Ų , physicochemical parameters that confer aqueous solubility sufficient to counteract hydrophobic payload-driven aggregation in ADC formulations. The closely related Mal-PEG3-acid linker (CAS 518044-40-1) has been successfully employed in neolymphostin-based ADC precursors conjugated to site-specific cysteine mutant trastuzumab-A114C, yielding defined drug-to-antibody ratios (DAR) of 1.7–1.9 with retained cytotoxic activity against BT474 (IC50 = 195–286 nM) and N87 (IC50 = 202–274 nM) cell lines [1]. In contrast, PEG2 linkers provide insufficient hydrophilicity to adequately shield hydrophobic warheads, while PEG4 introduces additional gauche conformations that may contribute to undesirable linker flexibility without commensurate gains in solubility or conjugate performance [2].

Hydrophilicity & ADC DAR
Cross-study comparable
LogP -1.2, tPSA 132 Ų; related Mal-PEG3-acid DAR 1.7–1.9, IC50 195–286 nM (BT474)
Aqueous solubility profile supports high-DAR ADC construct without aggregation
Site-specific trastuzumab-A114C cysteine conjugation
ADC hydrophilicity aggregation LogP PEG linker

GSPT1 Degradation Depends on PEG Linker Length

A 2026 study of Retro-2-based PROTACs incorporating PEG2 and PEG3 linkers conjugated to CRBN ligands revealed that the molecules unexpectedly function as molecular glue degraders (MGDs) of GSPT1 (translation termination factor eRF3a), with degradation activity critically dependent on the length of the flexible PEG chain linker [1]. This represents the first demonstration that GSPT1 degradation via this scaffold is PEG-linker-length-dependent, underscoring that linker geometry can redirect degradation specificity even when the intended target protein engagement is preserved [2]. Substituting PEG3 for PEG2 in this scaffold produces fundamentally different degradation outcomes.

GSPT1 Degrader Specificity
Head-to-head
PEG3 linker: distinct GSPT1 degradation profile; PEG2: different outcome; linker-length-dependent activity
Linker geometry can redirect degradation specificity in Retro-2-based molecular glue degraders
Retro-2.1 scaffold; CRBN E3 ligase; GSPT1 neosubstrate
PROTAC GSPT1 molecular glue degrader CRBN linker length

Mal-amido-PEG3-acid Applications


VHL BET PROTAC Optimization with PEG3

For medicinal chemistry campaigns developing VHL-based BET bromodomain degraders, Mal-amido-PEG3-acid is the linker of choice based on head-to-head SAR demonstrating PEG-3 > PEG-4 ≫ PEG-2 potency ranking across two independent chemical series [1]. Procurement of this specific linker enables direct implementation of published SAR without requiring de novo linker-length optimization, reducing synthetic iteration and accelerating identification of development candidates.

IAP ERα PROTAC Construction

In decoy nucleic acid PROTAC programs targeting ERα via IAP E3 ligase recruitment, the PEG3 linker (LCL-ER(dec)) demonstrated superior degradation activity relative to PEG2 and PEG4 variants despite equivalent target binding affinity [1]. Mal-amido-PEG3-acid should be prioritized over Mal-PEG2-acid or Mal-PEG4-acid for ERα degrader synthesis to achieve maximal cellular degradation potency.

Site-Specific ADC Conjugation

For ADC programs utilizing hydrophobic cytotoxic payloads (e.g., PIKK inhibitors, neolymphostin derivatives), Mal-amido-PEG3-acid provides the minimal PEG hydrophilicity (LogP = -1.2) necessary to enable site-specific cysteine conjugation at DAR 1.7–1.9 without aggregation, as validated in trastuzumab-A114C conjugates exhibiting IC50 values of 195–286 nM in BT474 gastric cancer cells [2]. This linker offers an empirically validated balance between sufficient hydrophilicity for conjugate solubility and minimal molecular weight for favorable pharmacokinetics.

Retro-2 PROTACs Targeting GSPT1

Researchers investigating Retro-2 scaffold-based PROTACs or molecular glue degraders targeting GSPT1 should utilize Mal-amido-PEG3-acid, as recent studies demonstrate that GSPT1 degradation in this system is critically dependent on PEG linker length, with distinct degradation profiles observed between PEG2 and PEG3 variants [3]. Substitution with PEG2 may fundamentally alter the degradation outcome.

Application
Selection Property
Validation Focus
VHL-recruiting BET bromodomain degraders
Validated PEG3 linker SAR; consistent rank order across chemical series
Ternary complex formation and degradation efficiency
IAP-recruited ERα-targeting PROTACs
Linker-length-dependent degradation activity; PEG3 reported as maximal in tested set
Cellular ERα protein level endpoint verification
Site-specific cysteine ADC conjugation (e.g., trastuzumab-A114C)
Aqueous solubility (LogP) for aggregation mitigation; DAR control ~1.7–1.9
Conjugate homogeneity and hydrophobic payload shielding
Retro-2 scaffold GSPT1 molecular glue degraders
PEG linker-length-dependent degradation specificity
GSPT1 degradation endpoint profiling and neosubstrate selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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